molecular formula C20H23ClN2O4 B12462758 (S)-3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine maleate

(S)-3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine maleate

Cat. No.: B12462758
M. Wt: 390.9 g/mol
InChI Key: DBAKFASWICGISY-RSAXXLAASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dexchlorpheniramine maleate can be synthesized through a series of chemical reactions involving the starting material chlorpheniramine. The synthesis involves the resolution of the racemic mixture of chlorpheniramine to obtain the S-enantiomer, which is then reacted with maleic acid to form the maleate salt . The reaction conditions typically involve the use of solvents such as methanol and dimethylformamide, and the pH is adjusted using sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of dexchlorpheniramine maleate involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the resolution of chlorpheniramine, followed by the formation of the maleate salt. The final product is purified through crystallization and filtration to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Dexchlorpheniramine maleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexchlorpheniramine maleate is unique due to its higher potency compared to the racemic mixture of chlorpheniramine. This increased potency is attributed to the selective activity of the S-enantiomer, making it more effective in smaller doses .

Properties

Molecular Formula

C20H23ClN2O4

Molecular Weight

390.9 g/mol

IUPAC Name

but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/t15-;/m0./s1

InChI Key

DBAKFASWICGISY-RSAXXLAASA-N

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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